molecular formula C11H13NO B11913187 Aziridine, 2-methyl-1-(p-toluoyl)- CAS No. 21384-44-1

Aziridine, 2-methyl-1-(p-toluoyl)-

Cat. No.: B11913187
CAS No.: 21384-44-1
M. Wt: 175.23 g/mol
InChI Key: TXBLMRFAJKUWSY-UHFFFAOYSA-N
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Description

Aziridine, 2-methyl-1-(p-toluoyl)- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aziridine, 2-methyl-1-(p-toluoyl)- typically involves the reaction of 2-methyl aziridine with p-toluoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of Aziridine, 2-methyl-1-(p-toluoyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as steam distillation and crystallization are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aziridine, 2-methyl-1-(p-toluoyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Aziridine, 2-methyl-1-(p-toluoyl)- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the formation of DNA cross-links, which interfere with DNA replication and transcription, ultimately leading to cell death. The compound targets nucleophilic sites such as the nitrogen atoms in the DNA bases, forming stable adducts .

Comparison with Similar Compounds

Uniqueness: Aziridine, 2-methyl-1-(p-toluoyl)- is unique due to the presence of the p-toluoyl group, which enhances its stability and reactivity compared to unsubstituted aziridines. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Properties

CAS No.

21384-44-1

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(2-methylaziridin-1-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C11H13NO/c1-8-3-5-10(6-4-8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3

InChI Key

TXBLMRFAJKUWSY-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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